DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

Description

BenchChem offers high-quality DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE including the price, delivery time, and more detailed information at info@benchchem.com.

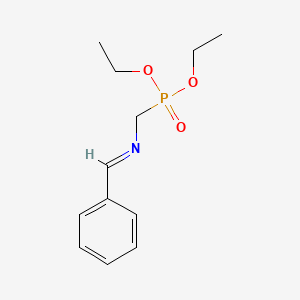

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(diethoxyphosphorylmethyl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXOGTNRQYAOQG-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN=CC1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/N=C/C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-73-2 | |

| Record name | 50917-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Diethyl N-Benzylideneaminomethylphosphonate: A Technical Whitepaper

Executive Summary & Chemical Context

Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) is a highly versatile α-aminophosphonate derivative that serves as a critical electrophilic and nucleophilic building block in advanced organic synthesis[1]. In the realm of drug development, this compound is primarily deployed as a synthetic intermediate for the construction of β-lactam antibiotic scaffolds and as a reagent for the homologation of aldehydes and ketones via intermediate 2-azadienes[1].

As a Senior Application Scientist, it is vital to approach the synthesis of this molecule not merely as a sequence of steps, but as a logically designed, self-validating system. The molecule features a phosphonate ester, a methylene bridge, and a reactive Schiff base (imine). The structural integrity of the phosphonate esters must be preserved during the liberation of the primary amine, dictating the specific protective and deprotective strategies outlined in this guide[2].

Retrosynthetic Rationale & Mechanistic Causality

Direct alkylation of ammonia or simple amines with halomethylphosphonates is notoriously difficult to control, almost universally resulting in over-alkylation and complex mixtures. To circumvent this, our synthetic strategy employs a highly controlled three-phase approach:

-

C–P Bond Formation (Michaelis-Arbuzov Reaction): We utilize N-bromomethylphthalimide as a sterically hindered, mono-alkylating electrophile. Reaction with triethyl phosphite forms the C–P bond while the phthalimide group perfectly masks the delicate nitrogen atom[2].

-

Orthogonal Deprotection (Gabriel Amine Synthesis): Strong acidic or basic hydrolysis would cleave the sensitive diethyl phosphonate esters. Therefore, we utilize the Ing-Manske procedure (hydrazinolysis), which selectively liberates the primary amine under mild, neutral-to-slightly-basic conditions[1].

-

Imine Condensation (Thermodynamic Control): The final Schiff base formation is an equilibrium process. By utilizing a Dean-Stark apparatus with a non-polar solvent (benzene or toluene), we exploit azeotropic distillation to continuously remove water, driving the reaction to >84% yield[1].

Logical mechanistic pathway for the synthesis of the target α-aminophosphonate derivative.

Step-by-Step Experimental Methodologies

The following protocols are designed to be self-validating. At each phase, specific physical observations confirm the mechanistic progression of the reaction.

Phase 1: Synthesis of Diethyl phthalimidomethylphosphonate

-

Causality: The Arbuzov reaction is highly exothermic. Gradual heating is strictly required to prevent a thermal runaway and to control the evolution of ethyl bromide gas[1].

-

Protocol:

-

In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 51.2 g (0.21 mol) of dry N-bromomethylphthalimide and 43.1 g (0.26 mol) of freshly distilled triethyl phosphite.

-

Immerse the flask in an oil bath and gradually increase the temperature to 85–100 °C over 15 minutes.

-

Self-Validation Checkpoint: The solid will dissolve, and a vigorous exothermic reaction will ensue. The evolution of gas (ethyl bromide) confirms the nucleophilic attack of the phosphite and subsequent dealkylation.

-

Once the reaction subsides, fit the flask for simple distillation. Heat at 115 °C for 3–4 hours to completely remove ethyl bromide and excess triethyl phosphite.

-

Cool the resulting light-yellow oil to room temperature until it solidifies. Wash with cold petroleum ether to yield 50.1–56.3 g (80–90%) of white crystals (mp 60–63 °C)[1].

-

Phase 2: Deprotection to Diethyl aminomethylphosphonate

-

Causality: Hydrazine selectively attacks the phthalimide carbonyls, forming a stable cyclic phthalhydrazide byproduct and liberating the free amine without hydrolyzing the phosphonate[1].

-

Protocol:

-

Dissolve 50.0 g (0.17 mol) of the intermediate from Phase 1 in 750 mL of absolute ethanol.

-

Add 6.4 g (0.19 mol) of 95% hydrazine dissolved in 50 mL of absolute ethanol. Stir overnight at room temperature.

-

Reflux the mixture for 4 hours, then cool to 0–5 °C in an ice bath.

-

Self-Validation Checkpoint: A heavy white precipitate (phthalhydrazide) will form. The complete precipitation of this byproduct is the visual confirmation of successful deprotection.

-

Filter the precipitate and remove the solvent under reduced pressure. Dissolve the crude oil in benzene, cool overnight to precipitate any residual phthalhydrazide, and filter again[1].

-

Phase 3: Condensation to Diethyl N-benzylideneaminomethylphosphonate

-

Causality: Schiff base formation requires the removal of water to prevent the reverse hydrolysis reaction[3].

-

Protocol:

-

Transfer the combined benzene filtrate containing the free amine into a 1-L flask. Cool to 5–10 °C.

-

Add 21.2 g (0.20 mol) of freshly distilled benzaldehyde in one portion. Stir for 4 hours at room temperature.

-

Fit the flask with a Dean-Stark trap and a reflux condenser. Heat overnight at reflux.

-

Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of approximately 3 mL of water indicates quantitative conversion to the imine[1].

-

Remove the solvent under reduced pressure and purify the crude product via vacuum distillation (bp 145–149 °C at 0.05 mm Hg) to yield 37.5–40.2 g (84–90%) of the target compound as a light-yellow oil[1].

-

Step-by-step experimental workflow for synthesizing and purifying the target compound.

Quantitative Data & Characterization

Rigorous characterization is required to ensure the absence of residual benzaldehyde or unreacted amine, both of which can poison downstream transition-metal-catalyzed reactions.

Table 1: Physical and Thermodynamic Properties

| Property | Value | Method / Condition |

| Molecular Formula | C₁₂H₁₈NO₃P | - |

| Molecular Weight | 255.25 g/mol | - |

| Boiling Point | 145–149 °C | Vacuum Distillation (0.05 mm Hg)[1] |

| Physical State | Light-yellow oil | Room Temperature[1] |

| Typical Yield | 84–90% | Over 3 steps from intermediate[1] |

Table 2: Key Spectroscopic Identifiers

| Technique | Signal / Peak | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 1.31 (t, 6H, J = 7 Hz) | -CH₃ (ethoxy ester groups)[1] |

| ¹H NMR (CDCl₃) | δ 3.95–4.27 (m, 4H) | -CH₂- (ethoxy ester groups)[1] |

| ¹H NMR (CDCl₃) | δ 4.00 (dd, 2H) | P-CH₂-N (methylene bridge coupling to P) |

| ¹H NMR (CDCl₃) | δ 7.30–7.80 (m, 5H) | Aromatic protons (phenyl ring) |

| ¹H NMR (CDCl₃) | δ 8.25 (m, 1H) | N=CH (imine proton) |

| FT-IR (Neat) | ~1640 cm⁻¹ | C=N stretch (Schiff base formation) |

| FT-IR (Neat) | ~1250 cm⁻¹ | P=O stretch (phosphonate core) |

Applications in Drug Development: The Staudinger Synthesis

In pharmaceutical chemistry, Diethyl N-benzylideneaminomethylphosphonate is heavily prized for its utility in the Staudinger reaction. The imine acts as a highly receptive electrophile for [2+2] cycloadditions with ketenes (often generated in situ from acid chlorides and triethylamine). This stereoselective cycloaddition directly yields the four-membered β-lactam ring, the core pharmacophore of penicillins, cephalosporins, and carbapenems[1].

Staudinger [2+2] cycloaddition pathway utilizing the synthesized Schiff base for β-lactams.

References

-

Davidsen, S. K.; Phillips, G. W.; Martin, S. F. "Diethyl N-benzylideneaminomethylphosphonate." Organic Syntheses, 1987, 65, 119.[Link]

-

Wróblewski, A. E.; et al. "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles." Molecules, 2019, 24(18), 3396.[Link]

Sources

Structural Elucidation and Spectroscopic Validation of Diethyl-N-benzylideneaminomethylphosphonate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Diethyl-N-benzylideneaminomethylphosphonate (CAS: 56779-89-6, approximate) represents a critical class of

This guide provides a rigorous spectroscopic breakdown of the molecule, focusing on the diagnostic signals required for structural validation. The data presented here synthesizes high-field NMR (

Structural Logic & Synthesis Workflow

The formation of the target molecule involves a condensation reaction between diethyl aminomethylphosphonate and benzaldehyde. Understanding this pathway is essential for interpreting the spectral data, particularly in identifying unreacted starting materials (e.g., the aldehyde proton or the primary amine signals).

Figure 1: Synthetic pathway for the formation of the title compound via dehydration condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9][11][12][13][14][15]

The NMR profile of this molecule is defined by the interplay between the phosphorus nucleus (

Solvent:

Proton NMR ( )

The diagnostic "fingerprint" of this molecule is the doublet at ~4.0 ppm. Unlike a standard benzyl methylene, this signal is split by the phosphorus atom (

| Signal ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Insight |

| 8.35 - 8.45 | Singlet (s) or Broad s | 1H | N=CH-Ph | Deshielded imine proton. Confirming formation of Schiff base. | |

| 7.70 - 7.80 | Multiplet (m) | 2H | - | Ar-H (Ortho) | Aromatic ring protons. |

| 7.35 - 7.50 | Multiplet (m) | 3H | - | Ar-H (Meta/Para) | Aromatic ring protons.[1] |

| 4.05 - 4.15 | Doublet (d) | 2H | P-CH₂-N | CRITICAL: The large geminal coupling to P confirms the P-C-N connectivity. | |

| 4.10 - 4.20 | Multiplet (m) | 4H | P-O-CH₂- | Ethyl ester methylene protons (often overlaps with linker).[2] | |

| 1.30 - 1.35 | Triplet (t) | 6H | -CH₃ | Ethyl ester methyl protons. |

Carbon NMR ( )

The

| Signal ( | Multiplicity | Coupling ( | Assignment |

| 162.5 - 164.0 | Doublet (d) | C=N (Imine Carbon) | |

| 135.0 - 136.0 | Singlet (s) | - | Ar-C (Ipso) |

| 128.0 - 131.0 | Singlet (s) | - | Ar-C (Ortho/Meta/Para) |

| 62.0 - 63.0 | Doublet (d) | P-O-CH₂ | |

| 54.0 - 56.0 | Doublet (d) | P-CH₂-N (Linker) | |

| 16.0 - 16.5 | Doublet (d) | -CH₃ |

Phosphorus NMR ( )

-

Shift:

+20.0 to +22.0 ppm (relative to -

Interpretation: A single clean peak in this region indicates a pure phosphonate. A signal at ~0-5 ppm would indicate hydrolysis to phosphonic acid, while signals >30 ppm might suggest phosphate impurities.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy serves as a rapid "Go/No-Go" test for the reaction completion. The disappearance of the aldehyde carbonyl (

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 1635 - 1650 | Medium/Strong | Primary Indicator: Confirms Schiff base formation. | |

| 1240 - 1260 | Strong | Characteristic phosphyl group signature. | |

| 1020 - 1060 | Very Strong | Confirms the integrity of the diethyl ester. | |

| 2980 - 2990 | Medium | Ethyl group C-H stretches. | |

| 3030 - 3060 | Weak | Benzyl ring protons. |

Note: If a broad band appears at 3200-3400 cm

Mass Spectrometry (MS)[1][11][16][17]

Molecular Formula:

Fragmentation Pattern (EI - 70eV)

The fragmentation follows a logical cleavage of the labile C-P and C-O bonds.

| m/z | Ion Type | Fragment Structure | Mechanism |

| 255 | Molecular Ion | Parent peak (often weak in EI). | |

| 256 | Quasi-molecular Ion | Dominant in ESI/CI modes. | |

| 118 | Base Peak (Variable) | Alpha-Cleavage: Rupture of the C-P bond. This is the most stable cation. | |

| 137 | Fragment | Phosphonate moiety. | |

| 91 | Fragment | Tropylium ion (characteristic of benzyl groups). | |

| 77 | Fragment | Phenyl cation. |

Experimental Protocol: Synthesis & Purification

To ensure the spectral data matches the guide above, the following protocol minimizes hydrolysis and side-reactions.

Reagents

-

Diethyl aminomethylphosphonate (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Magnesium Sulfate (

) or Molecular Sieves (4Å) -

Dichloromethane (DCM) or Toluene

Procedure

-

Dissolution: Dissolve 10 mmol of diethyl aminomethylphosphonate in 30 mL of anhydrous DCM.

-

Addition: Add 10 mmol of benzaldehyde.

-

Dehydration: Add 2.0g of anhydrous

to the reaction mixture.-

Scientist's Note: The equilibrium of imine formation requires water removal. Without this, the reaction will not reach 100% conversion, complicating the NMR with aldehyde signals.

-

-

Reaction: Stir at Room Temperature (RT) for 12 hours.

-

Work-up: Filter off the

solid. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap).

-

Purification: The product is usually obtained as a quantitative oil. If purity is <95% by NMR, perform a quick filtration through a short pad of silica gel (eluent: EtOAc), but avoid prolonged exposure to silica as the acidic nature can hydrolyze the imine.

Logic of Analysis (Graphviz)

Figure 2: Decision tree for spectroscopic validation of the product.

References

-

Tibhe, G. D., et al. (2011). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Boukhssas, S., et al. (2021).[1] Synthesis and Characterization of Diethyl Phosphonate Derivatives. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Data. (2023). NMR Coupling Constants: Phosphorus-Proton Couplings. Retrieved from [Link]

-

SpectraBase. (2025). Diethyl benzyl phosphonate NMR Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Diethyl N-benzylideneaminomethylphosphonate: Physicochemical Profiling and Mechanistic Applications in Advanced Organic Synthesis

Executive Summary

In the landscape of advanced organic synthesis and drug development, the construction of sterically hindered quaternary carbon centers remains a formidable thermodynamic and kinetic challenge. Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) has emerged as a highly specialized, bifunctional reagent designed to overcome these barriers. By housing both a phosphonate ester and an imine moiety on a single methylene carbon, this compound facilitates the generation of a highly stabilized

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the reagent's physicochemical properties, its mechanistic role in alkaloid and beta-lactam synthesis, and a self-validating, field-proven protocol for its preparation.

Core Physicochemical Profile

Diethyl N-benzylideneaminomethylphosphonate is typically isolated as a light-yellow oil. Because the imine bond can be susceptible to hydrolysis under strongly acidic conditions, commercial preparations are frequently stabilized with 0.5% sodium carbonate (Na₂CO₃) to maintain a slightly alkaline environment and ensure long-term shelf stability.

Data Presentation: Chemical & Physical Properties

Table 1: Core Chemical Identifiers

| Property | Value |

| IUPAC Name | Diethyl {[(E)-phenylmethylidene]amino}methylphosphonate |

| CAS Number | 50917-73-2 |

| Molecular Formula | C₁₂H₁₈NO₃P |

| Molecular Weight | 255.25 g/mol |

| Purity Standard | ≥95% (Typically Stabilized) |

Table 2: Physical Properties & Safety Data

| Property | Value |

| State at Standard Temp | Light-yellow liquid/oil |

| Boiling Point | 145–149 °C at 0.05 mmHg (Vacuum Distillation) |

| Density | ~1.1 g/cm³ |

| Hazard Statements | H315, H319, H335 (Skin/Eye/Respiratory Irritant) |

| Storage Conditions | +4 °C (Short term); -20 °C (Long term), moisture-sensitive |

Mechanistic Applications in Organic Synthesis & Drug Development

The strategic value of diethyl N-benzylideneaminomethylphosphonate lies in its bifunctionality. The electron-withdrawing nature of the diethyl phosphonate group, coupled with the resonance stabilization provided by the benzylidene imine, renders the intervening methylene protons highly acidic.

Geminal Acylation-Alkylation and Quaternary Carbon Formation

When treated with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at -78 °C, the reagent forms a stable

Total Synthesis of Complex Alkaloids

The ability to forge quaternary stereocenters has made this reagent indispensable in the total synthesis of biologically active alkaloids. It has been successfully employed in the synthesis of Amaryllidaceae alkaloids (e.g., lycoramine, crinine) and Sceletium alkaloids (e.g., mesembrine, O-methyljoubertiamine)[1]. By utilizing this phosphonate reagent, researchers can bypass multi-step, low-yield classical alkylation sequences, directly installing the necessary carbon framework via a highly convergent route.

Beta-Lactam Antibiotic Intermediates

The reagent is also a direct precursor to diethyl aminomethylphosphonate, a structural motif frequently incorporated into beta-lactam antibiotics to enhance their resistance against beta-lactamase enzymes or to act as transition-state analog inhibitors[2].

Caption: Mechanistic applications of Diethyl N-benzylideneaminomethylphosphonate in drug development.

Comprehensive Synthesis Protocol

The following step-by-step methodology is adapted from the validated [3]. This protocol is designed as a self-validating system, utilizing thermodynamic driving forces (e.g., gas evolution, water removal) to ensure high-fidelity conversions at each step.

Step 1: Michaelis-Arbuzov Reaction (Synthesis of Diethyl phthalimidomethylphosphonate)

-

Reaction Setup : Charge a flask equipped with a reflux condenser with dry N-bromomethylphthalimide and freshly distilled triethyl phosphite.

-

Thermal Activation : Gradually heat the mixture to 85–100 °C.

-

Causality : The heat initiates the nucleophilic attack of the phosphorus lone pair on the electrophilic methylene carbon of the phthalimide derivative. This displaces the bromide ion, which subsequently attacks an ethyl group on the intermediate phosphonium species, releasing ethyl bromide gas.

-

-

Validation : The vigorous evolution of ethyl bromide serves as a visual and physical indicator of reaction progression. Distill off volatile materials at 115 °C to drive the reaction to completion via Le Chatelier's principle.

-

Isolation : Cool the resulting oil until it solidifies, then triturate with cold petroleum ether to yield pure diethyl phthalimidomethylphosphonate (white crystals, mp 60–63 °C).

Step 2: Hydrazinolysis (Deprotection)

-

Reaction Setup : Dissolve the diethyl phthalimidomethylphosphonate in absolute ethanol.

-

Reagent Addition : Add 95% hydrazine dropwise and stir overnight at room temperature.

-

Causality : Hydrazine acts as a potent bis-nucleophile, attacking the imide carbonyls to form the highly stable, insoluble byproduct phthalhydrazide. This thermodynamically irreversible step liberates the primary amine, yielding diethyl aminomethylphosphonate.

-

-

Validation : The precipitation of a white solid (phthalhydrazide) confirms the deprotection. Filter the mixture to isolate the filtrate containing the free amine.

-

Critical Insight: Do not attempt to distill the free amine, as it is highly prone to thermal decomposition at elevated temperatures. It must be used immediately in the next step.

-

Step 3: Imine Condensation (Final Product Formation)

-

Reaction Setup : To the crude filtrate from Step 2, add freshly distilled benzaldehyde.

-

Dehydration : Stir for 4 hours at room temperature, then fit the flask with a Dean-Stark trap and reflux condenser. Heat to reflux overnight.

-

Causality : The primary amine condenses with benzaldehyde to form a hemiaminal intermediate, which dehydrates to form the imine. The Dean-Stark trap continuously removes the azeotroped water byproduct. Removing water prevents the reverse hydrolysis reaction, quantitatively driving the equilibrium toward the imine product.

-

-

Purification : Remove excess solvent under reduced pressure. Purify the crude product via high-vacuum distillation (bp 145–149 °C at 0.05 mmHg) to isolate pure diethyl N-benzylideneaminomethylphosphonate as a light-yellow oil.

Caption: Three-step synthetic workflow for Diethyl N-benzylideneaminomethylphosphonate.

References

-

Organic Syntheses . "Geminal Acylation-Alkylation at a Carbonyl Center Using Diethyl N-Benzylideneaminomethylphosphonate: 2-Methyl-2-Phenyl-4-Pentenal". Organic Syntheses, Coll. Vol. 8, p.451 (1993); Vol. 65, p.119 (1987).[Link]

-

The Journal of Organic Chemistry . "New methods for alkaloid synthesis. Facile total syntheses of (.+-.)-O-methyljoubertiamine and (.+-.)-mesembrine". ACS Publications.[Link]

-

MDPI Molecules . "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles". Molecules 2019, 24(18), 3412.[Link]

Sources

"DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" mechanism of action

Mechanistic Principles and Synthetic Utility in Pharmacophore Assembly[1]

Executive Summary

Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) is a specialized organophosphorus reagent used extensively in the synthesis of complex pharmaceutical scaffolds.[1][2][][4][5] While not a therapeutic drug itself, its "Mechanism of Action" lies in its role as a masked aminomethyl carbanion equivalent and a Horner-Wadsworth-Emmons (HWE) reagent .

It serves as a critical linchpin in drug development for:

-

Geminal Acylation-Alkylation: Converting carbonyls into chain-extended

-unsaturated aldehydes. - -Lactam Synthesis: Constructing antibiotic cores via ketene-imine cycloadditions.

-

Aminophosphonate Introduction: Acting as a precursor to

-aminophosphonic acids (bioisosteres of amino acids) used in protease inhibitors and neuromodulators.

Part 1: Mechanism of Action (Chemical Dynamics)

The utility of Diethyl N-benzylideneaminomethylphosphonate stems from the acidity of its methylene protons (

1. The Core Mechanistic Pathway: HWE Olefination

The primary mechanism is a modification of the Horner-Wadsworth-Emmons reaction. Unlike standard HWE reagents that yield simple alkenes, this reagent yields 2-azadienes , which are versatile synthetic intermediates.

Step-by-Step Mechanistic Breakdown:

-

Deprotonation (Activation):

-

The reagent is treated with a strong base (e.g., LDA, NaH, or KOtBu) in an anhydrous solvent (THF).

-

Causality: The base abstracts a proton from the methylene group (

), generating a resonance-stabilized carbanion. The phosphonate group stabilizes this charge via

-

-

Nucleophilic Addition:

-

The generated carbanion attacks the electrophilic carbonyl carbon of a substrate (aldehyde or ketone).

-

Intermediate: This forms an oxyanion intermediate, which rapidly cyclizes to form a four-membered oxaphosphetane ring (a hallmark of HWE/Wittig mechanisms).

-

-

Elimination (The Driving Force):

-

The oxaphosphetane is unstable. The strong P=O bond formation drives the collapse of the ring.

-

Outcome: Elimination of the diethyl phosphate moiety yields a 1-aza-1,3-butadiene (2-azadiene).

-

-

Hydrolysis (Unmasking):

-

The 2-azadiene is rarely the final product in drug synthesis. Acidic hydrolysis cleaves the imine bond.

-

Final Product: An

-unsaturated aldehyde (chain homologation).

-

2. Mechanistic Visualization

The following diagram illustrates the molecular transformation pathway, highlighting the critical transition states.

Caption: Figure 1. The reaction coordinate of Diethyl N-benzylideneaminomethylphosphonate, from deprotonation to the generation of homologated carbonyls via the HWE mechanism.

Part 2: Applications in Drug Discovery

1. Synthesis of

-Aminophosphonates (Bioisosteres)

Aminophosphonates are phosphorus analogues of amino acids (P-C bond replaces C-C).[6] They act as transition-state analogues for proteolytic enzymes.

-

Mechanism: The benzylidene group acts as a protecting group.[7] Alkylation of the methylene carbon followed by hydrolysis yields

-aminophosphonic acids. -

Target: Inhibitors of Leucine Aminopeptidase and HIV Protease.

2. Construction of

-Lactams

The reagent is used in [2+2] cycloadditions (Staudinger synthesis) to form

-

Logic: The formed carbanion or the resulting imine reacts with ketenes to close the four-membered lactam ring.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Homologation of Acetophenone to 2-Phenyl-2-butenal via 2-Azadiene intermediate. Source Validation: Based on Organic Syntheses protocols (Ref 1).

Reagents & Setup

| Reagent | Equiv. | Role |

| Diethyl N-benzylideneaminomethylphosphonate | 1.2 | HWE Reagent |

| THF (Anhydrous) | Solvent | Medium |

| LDA (Lithium Diisopropylamide) | 1.25 | Base |

| Acetophenone | 1.0 | Electrophile |

| Oxalic Acid (Aq) | Excess | Hydrolysis Agent |

Step-by-Step Workflow

-

Activation (Carbanion Formation):

-

Cool a solution of Diethyl N-benzylideneaminomethylphosphonate (1.2 equiv) in anhydrous THF to -78°C .

-

Critical Control: Add LDA dropwise over 20 minutes. Maintain temperature <-70°C to prevent decomposition of the carbanion.

-

Observation: Solution typically turns deep yellow/orange, indicating successful metallation.

-

-

Coupling (HWE Reaction):

-

Add Acetophenone (1.0 equiv) slowly.

-

Allow the mixture to warm to 0°C over 2 hours.

-

Mechanistic Check: The color may shift as the oxaphosphetane forms and collapses.

-

-

Hydrolysis (Unmasking):

-

Add the reaction mixture to a biphasic system of diethyl ether and aqueous oxalic acid.

-

Stir vigorously for 12 hours (two-phase hydrolysis).

-

Why Oxalic Acid? It is strong enough to hydrolyze the enamine/imine but mild enough to prevent polymerization of the sensitive unsaturated aldehyde product.

-

-

Purification:

-

Separate organic layer, dry over MgSO₄, and concentrate.

-

Distill under reduced pressure.

-

Data Validation Table:

| Parameter | Expected Value | Note |

|---|---|---|

| Yield | 75-85% | High efficiency HWE |

| Appearance | Light yellow oil | Oxidation leads to darkening |

| NMR Signal |

References

-

Organic Syntheses Procedure

-

Mechanistic Overview of Aminophosphon

-

Title: Synthesis and Biological Activity of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Aminophosphonic Acid Derivatives. - Source: Molecules (MDPI), 2019.

-

URL:[Link]

-

-

HWE Reaction Variants

- Title: The Horner-Wadsworth-Emmons Reaction in N

- Source: Chemical Reviews.

-

URL:[Link]

Sources

- 1. Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2 [sigmaaldrich.com]

- 2. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE, CasNo.50917-73-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. scispace.com [scispace.com]

Technical Guide: Biological Profiling & Therapeutic Potential of Benzylphosphonate Derivatives

Core Directive: The Phosphate Mimicry Paradigm

Benzylphosphonate derivatives represent a critical class of bioisosteres in medicinal chemistry. Unlike phosphate esters (

For drug discovery professionals, the benzylphosphonate scaffold offers a dual advantage:

-

Metabolic Stability: The

bond is resistant to phosphatases, esterases, and harsh physiological conditions. -

Geometric Fidelity: The phosphonate group maintains the tetrahedral geometry and electrostatic profile required to bind into the active sites of enzymes that process phosphorylated substrates (e.g., PTP1B, NTPDases).

This guide dissects the biological activities of these derivatives, focusing on their role as Protein Tyrosine Phosphatase (PTP) inhibitors and emerging antimicrobial agents .

Mechanistic Foundations

PTP1B Inhibition: The -Difluoro Effect

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for type 2 diabetes and obesity. It acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.[1][2]

-

Mechanism: Benzylphosphonates act as non-hydrolyzable phosphotyrosine (pTyr) mimetics. They competitively bind to the PTP1B active site (specifically the P-loop containing Cys215 and Arg221).

-

The Fluorine Factor: Simple benzylphosphonates are often weak inhibitors because the

of the phosphonate group (~7.5) is higher than that of the phosphate group (~6.0). Introducing two fluorine atoms at the

Antimicrobial Action: Oxidative Stress Induction

Diethyl benzylphosphonate derivatives have demonstrated significant activity against pathogenic E. coli strains.

-

Mechanism: Unlike standard antibiotics that target cell wall synthesis or protein translation, these derivatives appear to induce Reactive Oxygen Species (ROS) accumulation.

-

Cascade: High ROS levels lead to the oxidation of guanine bases in bacterial DNA (forming 8-oxo-G), triggering the base excision repair system (Fpg protein) and ultimately causing lethal DNA fragmentation and membrane instability.

Mechanistic Visualization

Figure 1: Dual mechanism of action for benzylphosphonate derivatives in metabolic regulation (left) and antimicrobial activity (right).

Key Biological Activities & Data Summary

PTP1B Inhibition Data

The following table summarizes the inhibitory potency (

| Compound Class | Structure / Modification | Target | Potency ( | Reference |

| Simple Benzylphosphonate | Unsubstituted phenyl ring | PTP1B | [1] | |

| PTP1B | [2] | |||

| Bis-DFMP Derivative | Naphthalene-bis[ | PTP1B | [2] | |

| Aryl- | PTP1B | [3] | ||

| Natural Product Analog | Phosphoeleganin derivative | PTP1B | [4] |

Antimicrobial Activity (MIC)

Structure-Activity Relationship (SAR) studies on diethyl benzylphosphonate derivatives against E. coli reveal that ring substitution is the primary driver of potency.

| Compound ID | Phenyl Ring Substituent (R) | Strain (E. coli) | MIC ( | Activity Level |

| Cmpd 1 | K12 | Moderate | ||

| Cmpd 2 | K12 | Good | ||

| Cmpd 3 | K12 | 62.5 | High | |

| Cmpd 4 | Dimeric / Bulky Group | K12 | Inactive |

SAR Insight: The introduction of a boronic acid moiety (Compound 3) significantly enhances activity, likely due to increased interaction with bacterial cell wall components or transport proteins. Bulky substituents (Compound 4) sterically hinder cell entry or target binding.

Experimental Protocols

Protocol: Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov)

This is the foundational method for generating the core scaffold.

Reagents:

-

Benzyl Bromide (1.0 equiv)[3]

-

Triethyl Phosphite (1.2 equiv)

-

Solvent: Neat (No solvent) or Toluene (optional)

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Addition: Add Benzyl Bromide (e.g., 10 mmol) to the flask. Slowly add Triethyl Phosphite (12 mmol) at room temperature.

-

Reaction: Heat the mixture to 120–140°C for 4–6 hours.

-

Note: The reaction generates Ethyl Bromide (EtBr) as a volatile byproduct. The high temperature ensures the removal of EtBr, driving the equilibrium forward.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or

NMR (disappearance of phosphite peak at ~140 ppm, appearance of phosphonate peak at ~20-30 ppm). -

Purification: Remove excess triethyl phosphite under high vacuum. Purify the residue via vacuum distillation or silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).

Protocol: PTP1B Inhibition Assay (Colorimetric)

This assay measures the ability of the derivative to inhibit the hydrolysis of p-nitrophenyl phosphate (pNPP) by recombinant PTP1B.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

-

Substrate: p-Nitrophenyl phosphate (pNPP) (2 mM stock).

-

Enzyme: Recombinant Human PTP1B (0.5 µg/mL final conc).

-

Inhibitor: Benzylphosphonate derivative (dissolved in DMSO).

Workflow:

-

Preparation: In a 96-well plate, add 80 µL of Assay Buffer.

-

Inhibitor Addition: Add 10 µL of the test compound (various concentrations). Include a DMSO control (0% inhibition) and a Sodium Orthovanadate control (100% inhibition).

-

Enzyme Addition: Add 5 µL of PTP1B enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

Substrate Initiation: Add 5 µL of pNPP substrate to initiate the reaction.

-

Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes on a microplate reader.

-

Calculation: Determine the initial velocity (

) from the linear portion of the curve. Calculate % Inhibition:

Experimental Workflow Visualization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

BenchChem Technical Support. (2025).[4] Unraveling the Structure-Activity Relationship of Diethyl Benzylphosphonate Analogs as Antimicrobial Agents. BenchChem. 5[6]

-

Burke, T. R., et al. (2004). Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B. PubMed (NIH). 7

-

Xu, Y., et al. (2004). Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B. PubMed (NIH). 8

-

Piazza, C., et al. (2020). Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products. PubMed Central (PMC). 9[6]

-

Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central (PMC). 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent non-peptidyl inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl N-Benzylideneaminomethylphosphonate: A Comprehensive Guide to Its Synthesis and Application in Geminal Acylation-Alkylation

Target Audience: Synthetic Organic Chemists, Principal Investigators, and Drug Discovery Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern synthetic organic chemistry, the precise construction of sterically hindered quaternary carbon centers remains a formidable challenge. Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2) has emerged as a highly specialized Horner-Wadsworth-Emmons (HWE) reagent designed specifically to overcome this hurdle 1.

Unlike traditional HWE reagents that yield simple

Mechanistic Insights: The 2-Azadiene Pathway

To leverage Diethyl N-benzylideneaminomethylphosphonate effectively, one must understand the causality behind its structural design. The molecule is engineered with two distinct reactive domains that operate in a highly orchestrated sequence:

-

The Phosphonate Ester (Olefination Driver): The diethyl phosphonate moiety provides the thermodynamic driving force for the initial Wittig-Horner reaction. Upon deprotonation by a base (e.g., NaH), the resulting phosphonate carbanion attacks a target carbonyl, forming an oxaphosphetane intermediate that collapses to yield a C=C double bond.

-

The Benzylidene Protecting Group (Azadiene Generator): The Schiff base (benzylidene) serves a dual purpose. It protects the primary amine from unwanted side reactions during olefination, and critically, it extends the

-conjugation of the newly formed alkene. This results in a 2-azadiene system 3.

The Causality of Metalloenamine Formation

The true synthetic power of the 2-azadiene lies in its latent nucleophilicity. The allylic protons of the 2-azadiene are highly acidic. Treatment with a strong organolithium base (like

Mechanistic pathway of geminal acylation-alkylation via 2-azadiene intermediates.

Quantitative Data: Reaction Metrics

The following table summarizes the typical yields and conditions for both the synthesis of the reagent and its downstream application in geminal alkylation, providing a baseline for expected experimental outcomes.

Table 1: Quantitative Reaction Metrics

| Process Step | Reaction Type | Key Reagents & Conditions | Typical Yield (%) | Product |

| Reagent Synthesis | Bromination | N-hydroxymethylphthalimide, HBr, H₂SO₄, 60–70°C | 85–95 | N-bromomethylphthalimide |

| Reagent Synthesis | Michaelis-Arbuzov | Triethyl phosphite, 85–100°C, neat | 80–90 | Diethyl phthalimidomethylphosphonate |

| Reagent Synthesis | Condensation | Benzaldehyde, MgSO₄, reflux, 4 hr | 84–90 | Diethyl N-benzylideneaminomethylphosphonate |

| Application | Geminal Alkylation | 1. NaH; 2. | 75–83 | 2-Methyl-2-phenyl-4-pentenal |

Self-Validating Protocol: Synthesis of the Reagent

The synthesis of Diethyl N-benzylideneaminomethylphosphonate is achieved via a robust four-step sequence. The critical carbon-phosphorus bond is forged using the Michaelis-Arbuzov reaction 4.

Step-by-step synthetic workflow for Diethyl N-benzylideneaminomethylphosphonate.

Step-by-Step Methodology [2.1]

Phase 1: Michaelis-Arbuzov Reaction

-

Charge a 500-mL round-bottomed flask with 51.2 g (0.21 mol) of dry N-bromomethylphthalimide and 43.1 g (0.26 mol) of freshly distilled triethyl phosphite.

-

Gradually increase the oil bath temperature to 85–100°C over 15 minutes.

-

Self-Validating Checkpoint: As the solid dissolves, a vigorous, exothermic reaction will ensue, accompanied by the evolution of ethyl bromide gas. This thermal spike confirms the successful dealkylation of the phosphonium intermediate, validating the C-P bond formation [[5]]().

-

Cool the mixture to room temperature to crystallize Diethyl phthalimidomethylphosphonate.

Phase 2: Deprotection and Schiff Base Formation

-

Dissolve 50.0 g (0.17 mol) of the intermediate in 750 mL of absolute ethanol.

-

Add 6.4 g (0.19 mol) of 95% hydrazine in 50 mL of ethanol. Stir overnight at room temperature.

-

Filter the precipitated phthalhydrazide byproduct. The filtrate contains the free primary amine.

-

To the filtrate, add 18.0 g (0.17 mol) of freshly distilled benzaldehyde and 20 g of anhydrous magnesium sulfate.

-

Reflux the mixture overnight using a Dean-Stark trap.

-

Self-Validating Checkpoint: The continuous collection of water in the trap validates the condensation reaction.

-

Purify via vacuum distillation (bp 145–149°C at 0.05 mm Hg) to isolate the target reagent as a light-yellow oil 1.

Application Protocol: Constructing a Quaternary Center

This protocol details the conversion of acetophenone into 2-methyl-2-phenyl-4-pentenal, demonstrating the geminal acylation-alkylation workflow 3.

Step-by-Step Methodology

Step 1: 2-Azadiene Generation (Wittig-Horner)

-

Suspend 12.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil, washed with hexane) in 50 mL of anhydrous THF under an inert atmosphere.

-

Add a solution of 12.0 mmol of Diethyl N-benzylideneaminomethylphosphonate in 5 mL THF dropwise.

-

Self-Validating Checkpoint: The evolution of hydrogen gas confirms the deprotonation of the phosphonate.

-

Add 10.0 mmol of acetophenone. Stir at room temperature for 1 hour, then reflux for 2 hours to drive the olefination to completion.

Step 2: Metalloenamine Formation and Alkylation

-

Cool the reaction vessel containing the 2-azadiene to -78°C using a dry ice/isopropanol bath.

-

Add 12.0 mmol of

-butyllithium (in hexane) dropwise via syringe. -

Self-Validating Checkpoint: The solution will immediately turn a deep, intense color. This chromic shift is the definitive visual validation that the highly conjugated, nucleophilic metalloenamine has been generated 3.

-

Stir for 1 hour at -78°C, then add 15.0 mmol of freshly distilled allyl bromide. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

Step 3: Hydrolysis

-

Quench the reaction by pouring the mixture into 50 mL of 3N aqueous hydrochloric acid.

-

Stir vigorously for 18 hours at room temperature.

-

Self-Validating Checkpoint: The disappearance of the deep color and the separation of organic/aqueous layers indicate the successful cleavage of the imine to the final aldehyde.

-

Extract with diethyl ether, dry over magnesium sulfate, and purify via vacuum distillation to yield pure 2-methyl-2-phenyl-4-pentenal.

References

- Davidsen, S. K.; Phillips, G. W.; Martin, S. F.

- Sigma-Aldrich. "Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2".

- MDPI. "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles". Molecules, 2019.

- Davidsen, S. K.; Phillips, G. W.; Martin, S. F. "GEMINAL ACYLATION-ALKYLATION AT A CARBONYL CENTER USING DIETHYL N-BENZYLIDENEAMINOMETHYLPHOSPHONATE: 2-METHYL-2-PHENYL-4-PENTENAL". Organic Syntheses, 1987, 65, 119.

- Wikipedia. "Reakcja Michaelisa-Arbuzowa". Wikipedia, wolna encyklopedia.

Sources

Aminomethylphosphonates: A Technical Guide to Bioisosteric Design and Therapeutic Utility

Topic: Literature Review of Aminomethylphosphonates in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Aminomethylphosphonates (

This guide provides a rigorous technical analysis of aminomethylphosphonates, detailing their synthetic pathways, mechanistic grounding in enzyme inhibition, and strategies to overcome their inherent bioavailability challenges.

Structural & Physicochemical Properties

The Bioisosteric Rationale

The core utility of aminomethylphosphonates lies in their ability to mimic the transition state of peptide bond hydrolysis.

-

Geometry: The phosphorus atom possesses a tetrahedral geometry (

) that closely resembles the high-energy tetrahedral intermediate formed during the hydrolysis of an amide bond by proteolytic enzymes. In contrast, the carboxylic carbon of a standard amino acid is planar ( -

Acidity & Ionization: Phosphonic acids are dibasic. The first

(~1.5–2.5) is more acidic than a carboxylic acid (~2.2), while the second

Visualization: Bioisosteric Comparison

The following diagram illustrates the structural divergence between the natural substrate (Amino Acid) and the inhibitor (Aminophosphonate).

Figure 1: Structural comparison showing the tetrahedral phosphonate mimicking the transient hydrolytic intermediate.

Synthetic Methodologies

The synthesis of

The Kabachnik-Fields Reaction

The most ubiquitous method is the Kabachnik-Fields reaction, a three-component coupling of an amine, a carbonyl compound (aldehyde/ketone), and a hydrophosphoryl compound (phosphite).[6][8][9][10][11]

Mechanism:

-

Imine Formation: Condensation of the amine and aldehyde releases water.

-

Hydrophosphonylation: The phosphite adds across the imine double bond. This step can be acid-catalyzed (Lewis or Brønsted).

Figure 2: The three-component Kabachnik-Fields reaction pathway.[11][12]

Stereoselective Synthesis

For medicinal applications, racemic mixtures are rarely acceptable.

-

Chiral Auxiliaries: Using chiral amines (e.g.,

-methylbenzylamine) induces diastereoselectivity during the addition step.[13] -

Catalytic Asymmetric Synthesis: Recent advances utilize chiral Lewis acids or organocatalysts (e.g., quinine derivatives) to catalyze the hydrophosphonylation of achiral imines (Pudovik reaction) with high enantiomeric excess (ee).

Medicinal Chemistry Applications

Metalloprotease Inhibition

Aminophosphonates are potent inhibitors of zinc-dependent metalloproteases (MMPs).

-

Mechanism: The phosphonate oxygen atoms chelate the active site Zinc (

) ion, displacing the water molecule required for catalysis. -

Therapeutic Targets:

-

MMP-2/MMP-9: Cancer metastasis (degradation of extracellular matrix).

-

Leucine Aminopeptidase: Regulation of peptide hormones.

-

Antiviral & Antimicrobial Agents

While acyclic nucleoside phosphonates (like Tenofovir) are well-known, simple

-

Antibacterial: Alafosfalin is a phosphonate analogue of alanine. It is actively transported into bacterial cells via peptide permeases, where it inhibits alanine racemase, disrupting cell wall synthesis.

Neurological Targets

-

NMDA Receptors: Phosphonate analogues of glutamate (e.g., 2-amino-5-phosphonopentanoic acid, AP5) act as competitive antagonists at the glutamate binding site, useful in studying excitotoxicity and potential stroke therapies.

Experimental Protocol: General Synthesis

Objective: Synthesis of Diethyl (amino(phenyl)methyl)phosphonate via Kabachnik-Fields Reaction. Scale: 10 mmol.

Reagents:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Diethyl phosphite (1.38 g, 10 mmol)

-

Catalyst: Indium(III) chloride (

, 5 mol%) or simply reflux in ethanol for uncatalyzed variants. -

Solvent: Ethanol (anhydrous) or solvent-free.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Benzaldehyde (1.0 eq) and Aniline (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 15 minutes. (If solvent-free, the reaction may be exothermic).

-

Addition: Add Diethyl phosphite (1.0 eq) dropwise to the mixture.

-

Catalysis: Add the catalyst (

, 0.05 eq) if operating at lower temperatures. Alternatively, for a "green" approach, heat the mixture to 80°C without catalyst. -

Reaction: Reflux (or heat at 80°C) for 4–6 hours. Monitor progress via TLC (SiO2, Ethyl Acetate/Hexane 1:1).

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (30 mL).

-

Wash with saturated

(2 x 15 mL) and Brine (15 mL). -

Dry the organic layer over anhydrous

.

-

-

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

-

Validation: Confirm structure via

NMR (look for doublet of P-C-H) and

Future Outlook: Prodrug Strategies

A major limitation of phosphonates is their poor oral bioavailability due to the negative charge of the phosphonate group at physiological pH, which prevents passive diffusion across cell membranes.[14]

Solution: Prodrug Masking

-

POM/POC Esters: Pivaloyloxymethyl (POM) or Isopropyloxycarbonyloxymethyl (POC) groups mask the acidic oxygens.[15] These are hydrolyzed intracellularly by esterases to release the active drug.

-

ProTides: Masking the phosphonate with an amino acid ester and an aryl group (Aryloxy phosphoramidate) improves uptake and allows liver-targeted delivery (e.g., Sofosbuvir mechanism).

References

-

Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids of Potential Medical Importance. Current Medicinal Chemistry - Anti-Cancer Agents. Link

-

Keglevich, G., & Balint, E. (2012).[5] The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules. Link

-

Ordonez, M., et al. (2009). An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives. Tetrahedron. Link

-

Heidel, K. M., & Dowd, C. S. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. Link

-

Much, A., et al. (2011).[16] Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 6. Kabachnik-Fields Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Last Decade of Optically Active α-Aminophosphonates [mdpi.com]

- 13. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 15. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Remarkable potential of the α-aminophosphonate/phosphinate structural motif in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability Dynamics and Storage Protocols for Diethyl N-benzylideneaminomethylphosphonate

Executive Summary

Diethyl N-benzylideneaminomethylphosphonate (CAS 50917-73-2) is a highly versatile synthetic reagent, primarily utilized in the homologation of aldehydes and ketones, the synthesis of

Structural Vulnerabilities and Degradation Mechanisms

To understand the storage requirements of Diethyl N-benzylideneaminomethylphosphonate, one must analyze its molecular architecture. The compound features an imine bond (-N=CH-) connecting a benzylidene group to an aminomethylphosphonate backbone.

-

Imine Hydrolysis (Primary Degradation Pathway): The electrophilic carbon of the imine double bond is highly susceptible to nucleophilic attack by water ()[3]. In the presence of ambient moisture, especially under trace acidic conditions, the Schiff base undergoes rapid hydrolytic cleavage. This irreversible degradation yields diethyl aminomethylphosphonate and benzaldehyde ()[1].

-

Phosphonate Ester Stability: Conversely, the diethyl phosphonate moiety is thermodynamically stable under neutral conditions. Cleavage of the P-O-C bonds typically requires prolonged exposure to strong acids or bases at elevated temperatures, making it a secondary concern compared to imine hydrolysis ()[3].

Causality Insight: The degradation is not merely a loss of active reagent; the generation of benzaldehyde introduces a reactive aldehyde into the matrix. This can cause unwanted cross-reactivity in sensitive downstream syntheses, such as

Fig 1. Hydrolytic degradation pathway of the imine bond upon moisture exposure.

Empirical Stability Data & Storage Directives

While commercial suppliers often list the shipping and baseline storage temperature as "Ambient" ()[4], maintaining the reagent's purity over a multi-year drug development lifecycle requires more stringent environmental controls. The presence of atmospheric moisture is the primary catalyst for degradation.

Table 1: Storage Condition Matrix and Kinetic Impact

| Storage Parameter | Optimal Condition | Sub-Optimal Condition | Mechanistic Consequence of Sub-Optimal Storage |

| Temperature | 2°C to 8°C (Refrigerated) | > 25°C (Ambient/Warm) | Accelerates the kinetic rate of trace hydrolysis and potential thermal oxidation. |

| Atmosphere | Argon or Nitrogen (Inert) | Ambient Air | Introduces atmospheric |

| Container | Amber glass, PTFE-lined cap | Clear glass, standard cap | UV exposure can induce photo-oxidation; poor seals allow moisture ingress. |

| Physical State | Neat liquid (Light-yellow oil) | Dissolved in non-anhydrous solvent | Solvents with trace water act as a homogeneous catalyst for rapid degradation. |

Crucial Handling Note: Before opening a refrigerated container, it must be allowed to equilibrate to room temperature in a desiccator. Failing to do so causes atmospheric moisture to condense directly into the cold liquid, immediately initiating hydrolysis.

Experimental Protocol: Self-Validating Stability-Indicating Assay

To establish trust in the reagent before deploying it in high-value syntheses, a self-validating Quality Control (QC) workflow is mandatory. This protocol utilizes orthogonal analytical techniques to independently verify the integrity of both the imine and the phosphonate groups, ensuring no false positives occur.

Fig 2. Orthogonal stability-indicating assay workflow for batch validation.

Step-by-Step Methodology:

Rationale: Relying solely on

-

Anhydrous Sampling:

-

Transfer the stock container into a nitrogen-purged glovebox to prevent moisture introduction during sampling.

-

Extract a 50 mg aliquot using an oven-dried, gas-tight syringe.

-

-

Sample Preparation:

-

For NMR: Dissolve 25 mg of the aliquot in 0.6 mL of anhydrous

(pre-dried and stored over activated 4Å molecular sieves). -

For HPLC: Dissolve 25 mg in 10 mL of anhydrous Acetonitrile (HPLC grade).

-

-

-NMR Acquisition (Phosphonate Verification):

-

Acquire the proton-decoupled

-NMR spectrum at 298 K. -

Validation Criteria: Pure Diethyl N-benzylideneaminomethylphosphonate exhibits a distinct singlet. The appearance of secondary peaks indicates cleavage of the P-C bond or hydrolysis of the ethyl esters ()[3].

-

-

RP-HPLC-UV Analysis (Imine Verification):

-

Inject 10

onto a C18 column (e.g., 250 x 4.6 mm, 5 -

Run a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 90% ACN over 20 minutes.

-

Monitor UV absorbance at 254 nm.

-

Validation Criteria: Quantify the peak corresponding to benzaldehyde. A benzaldehyde peak area exceeding 1.0% relative to the main product peak indicates unacceptable imine hydrolysis. If this threshold is breached, the batch must be repurified via vacuum distillation (bp 145–149°C at 0.05 mm Hg) prior to use ()[1].

-

Conclusion

Diethyl N-benzylideneaminomethylphosphonate is a potent reagent whose efficacy is strictly governed by its storage history. By treating atmospheric moisture as a reactive contaminant and implementing inert, low-temperature storage protocols, researchers can prevent the premature hydrolytic cleavage of the imine bond. Coupling these storage practices with a rigorous, orthogonal QC protocol ensures reproducible yields and high scientific integrity in downstream synthetic applications.

References

-

Organic Syntheses. "Diethyl N-benzylideneaminomethylphosphonate." Org. Synth. 1987, 65, 119. Available at:[Link]

-

MDPI. "Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles." Molecules 2019, 24(18), 3410. Available at:[Link]

-

ResearchGate. "Geminal Acylation-Alkylation at a Carbonyl Center Using Diethyl N-Benzylideneaminomethylphosphonate: 2-Methyl-2-Phenyl-4-Pentenal." Organic Syntheses, Coll. Vol. 8, p.451 (1993). Available at:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Diethyl N-Benzylideneaminomethylphosphonate

Executive Summary

This protocol details the synthesis of Diethyl N-benzylideneaminomethylphosphonate (CAS: 50917-73-2), a versatile reagent employed in the geminal acylation-alkylation of carbonyl compounds and as a precursor for

Scientific Principles & Mechanism

Reaction Mechanism

The synthesis proceeds via a reversible nucleophilic addition-elimination pathway (Schiff base formation). The primary amine of diethyl aminomethylphosphonate attacks the electrophilic carbonyl carbon of benzaldehyde. This forms an unstable carbinolamine intermediate, which subsequently undergoes dehydration to yield the target imine (N-benzylidene).

-

Thermodynamics: The equilibrium constant (

) for imine formation is typically near unity. To drive the reaction to completion (Le Chatelier's principle), water must be continuously removed from the system. -

Kinetics: While the reaction can proceed at ambient temperature, mild heating or the use of a Lewis acid catalyst can accelerate the rate. However, for this specific substrate, uncatalyzed dehydration using molecular sieves or a Dean-Stark apparatus is preferred to prevent phosphonate hydrolysis.

Strategic Considerations

-

Moisture Control: The P-C-N linkage is stable, but the imine (C=N) bond is susceptible to hydrolysis. Anhydrous conditions are critical during synthesis and storage.

-

Reagent Stoichiometry: A slight excess of benzaldehyde (1.05 equiv) ensures complete consumption of the more valuable aminophosphonate precursor.

Safety & Hazard Analysis (GLP Standards)

WARNING: This protocol involves handling organophosphorus compounds and aromatic aldehydes. All operations must be performed in a certified chemical fume hood.

| Reagent | Hazard Class | Critical Safety Measure |

| Diethyl aminomethylphosphonate | Irritant (Skin/Eye), Hygroscopic | Handle under inert atmosphere ( |

| Benzaldehyde | Combustible, Skin Irritant | Use compatible gloves (Nitrile/Neoprene). Avoid inhalation of vapors. |

| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in high-flow fume hood. Double glove recommended. |

| Magnesium Sulfate ( | Nuisance Dust | Use dust mask if weighing large quantities. |

Materials & Equipment

Reagents

-

Diethyl aminomethylphosphonate (>97% purity)[2]

-

Benzaldehyde (Freshly distilled to remove benzoic acid oxidation products)

-

Dichloromethane (DCM) (Anhydrous, HPLC grade)

-

Magnesium Sulfate (

) (Anhydrous) or 4Å Molecular Sieves -

Sodium Sulfate (

) (Anhydrous)

Equipment

-

Round-bottom flask (RBF), 250 mL, 2-neck (flame-dried)

-

Magnetic stir bar (PTFE coated)

-

Nitrogen/Argon gas line with bubbler

-

Rotary Evaporator with vacuum pump (<10 mbar)

-

High-vacuum manifold (Schlenk line) for final drying

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Dehydration

Objective: Establish anhydrous reaction conditions to favor imine formation.

-

Setup: Equip a flame-dried 250 mL 2-neck RBF with a magnetic stir bar and a rubber septum. Connect the side neck to an inert gas (Nitrogen/Argon) inlet. Flush the system for 10 minutes.

-

Solvent Charge: Syringe 50 mL of anhydrous DCM into the flask.

-

Precursor Addition: Add Diethyl aminomethylphosphonate (16.7 g, 100 mmol) to the DCM. Stir at 300 RPM until fully dissolved.

-

Desiccant Addition: Add anhydrous

(approx. 5 g) directly to the reaction mixture. Note: This serves as an in-situ dehydrating agent to trap water immediately upon formation.

Phase 2: Condensation Reaction

Objective: Controlled formation of the Schiff base.

-

Electrophile Addition: Add Benzaldehyde (10.6 g, 100 mmol) dropwise via syringe over 5 minutes.

-

Observation: The solution may warm slightly (mild exotherm).

-

-

Reaction: Stir the suspension vigorously at Room Temperature (

) for 4 to 6 hours.-

In-Process Control (IPC): Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). Stain with Iodine or Ninhydrin. The starting amine spot (low

) should disappear.

-

Phase 3: Work-up and Isolation

Objective: Remove drying agents and solvent without hydrolyzing the product.

-

Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3) or a pad of Celite to remove the hydrated

. Wash the filter cake with 2 x 10 mL anhydrous DCM. -

Concentration: Transfer the clear filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator (Bath temp:

, Pressure: 400 mbar -

Drying: The resulting residue is a pale yellow oil. Dry under high vacuum (<1 mmHg) for 2 hours to remove trace benzaldehyde and solvent.

Phase 4: Purification (Optional but Recommended)

Objective: Isolate high-purity product if starting materials remain.

-

Distillation: The product is thermally stable enough for vacuum distillation.

-

Conditions: Boiling Point approx.

at 0.05 mmHg.[3]

-

-

Yield: Expected yield is 90-95% (approx. 24-25 g).

Workflow Visualization

Figure 1: Process flow diagram for the synthesis of Diethyl N-benzylideneaminomethylphosphonate.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met:

| Technique | Expected Signal | Interpretation |

| N=CH (Imine proton) - Diagnostic peak. | ||

| Aromatic protons (Benzylidene group). | ||

| O-CH2 -CH3 (Phosphonate ester). | ||

| P-CH2 -N (Doublet due to P-H coupling). | ||

| Single peak indicating pure phosphonate. | ||

| IR Spectroscopy | 1640 | C=N stretch (Strong). |

| 1250 | P=O stretch. |

References

-

Organic Syntheses. "Geminal Acylation-Alkylation at a Carbonyl Center using Diethyl N-Benzylideneaminomethylphosphonate." Org.[4][5][6][7][8][9] Synth. 1987, 65, 119.[6][7][8] Link

-

Genet, J. P., et al. "Synthesis of

-Aminophosphonic Acids via Pd(0) Alkylation of Diethyl Aminomethylphosphonate Schiff Bases."[10] Phosphorus, Sulfur, and Silicon and the Related Elements, 1990, 51(1-4). Link -

Sigma-Aldrich. "Diethyl [N-(benzylidene)aminomethyl]phosphonate Safety Data Sheet." Link

-

Fisher Scientific. "Safety Data Sheet: Phosphonic acid, (phenylmethyl)-, diethyl ester." Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Full text of "Reagents For Organic Synthesis Volume 11" [archive.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. isg-konf.com [isg-konf.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. scispace.com [scispace.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Analytical techniques for "DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE" characterization

Executive Summary & Strategic Context

Diethyl [N-(benzylidene)aminomethyl]phosphonate (CAS: 50917-73-2) is a critical organophosphorus intermediate, primarily utilized as a "glycine phosphonate cation equivalent" in the asymmetric synthesis of

Why this characterization is difficult:

-

Hydrolytic Instability: The imine (

) bond is susceptible to hydrolysis in the presence of atmospheric moisture, reverting to benzaldehyde and the starting amine. -

Thermal Sensitivity: While stable at room temperature, prolonged heating can promote phosphonate-phosphite tautomerism or decomposition, complicating Gas Chromatography (GC) analysis.[1][2]

-

Spectral Overlap: The ethoxy signals in

H NMR can obscure subtle impurities if not resolved with high-field instruments.[1][2]

This guide provides a robust, self-validating protocol for the structural confirmation and purity analysis of this compound, emphasizing anhydrous handling and multinuclear NMR as the gold standards.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 255.25 g/mol |

| Physical State | Pale yellow viscous liquid |

| Solubility | Soluble in |

| Key Functionality | P=O[1][2] (Phosphonyl), C=N (Imine), P-C-N (Linker) |

| Storage | Store under Argon/Nitrogen at 4°C. Desiccate. |

Structural Characterization (Spectroscopy)[4][5][6][7]

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validation.[1][2] The coupling between Phosphorus (

1.

P NMR (The Purity Check)

-

Method: Proton-decoupled

NMR.[2] -

Solvent:

(Dried over molecular sieves).[1][2] -

Expected Shift:

ppm (Singlet).[1][2] -

Diagnostic Insight:

2.

NMR (Structural Connectivity)

Key diagnostic signals confirm the formation of the Schiff base and the retention of the phosphonate group.

| Moiety | Shift ( | Multiplicity | Coupling ( | Interpretation |

| Imine (N=CH) | 8.25 - 8.45 | Singlet (or broad s) | Distinctive low-field shift confirms Schiff base formation.[2] | |

| Aromatic | 7.30 - 7.80 | Multiplet | - | Phenyl ring protons.[1][2] |

| Linker (P-CH₂-N) | 3.95 - 4.15 | Doublet | Critical Proof: The doublet arises from geminal P-H coupling.[1][2] If this is a singlet, the P-C bond is broken. | |

| Ethoxy (O-CH₂) | 4.05 - 4.20 | Multiplet | Overlaps often occur with the linker doublet; 2D HSQC helps resolve this.[2] | |

| Ethoxy (CH₃) | 1.25 - 1.35 | Triplet | Standard ethyl ester pattern.[2] |

B. Infrared Spectroscopy (FT-IR)

Use ATR (Attenuated Total Reflectance) on the neat liquid.[1][2] Speed is essential to prevent hydrolysis on the crystal.[1][2]

Experimental Protocol: Synthesis & Analysis Workflow

Step 1: Synthesis (Condensation)

To provide context for impurities.

-

Reagents: Mix Diethyl aminomethylphosphonate (1.0 eq) and Benzaldehyde (1.0 eq) in dry Toluene.

-

Condition: Reflux with a Dean-Stark trap to remove water. Note: Water removal is the driving force.

-

Workup: Evaporate solvent under high vacuum. Do not perform aqueous extraction (hydrolysis risk).[1][2]

Step 2: Analytical Sample Preparation (Critical)

-

Glassware: Oven-dried (

) NMR tubes and vials. -

Solvent:

stored over activated 4Å molecular sieves.[1][2] -

Timing: Analyze immediately after preparation.

Step 3: Purity Assessment Workflow

The following Graphviz diagram outlines the logical decision tree for characterizing this compound.

Caption: Logical workflow for structural validation, prioritizing non-destructive IR and definitive

Mechanistic Insight: The "Masked" Reactivity

Understanding the reactivity of this compound is essential for proper handling.[1][2] It is designed to be an electrophile at the imine carbon and a nucleophile at the

Caption: Reaction pathways. The Alkylation pathway is the primary pharmaceutical application; Hydrolysis is the primary stability risk.

Troubleshooting & Expert Tips

-

Problem:

NMR shows a small singlet at ~10.0 ppm and a broad singlet at ~1.5 ppm.-

Cause: Hydrolysis has occurred.[1][2][4][5][6] The 10.0 ppm signal is benzaldehyde; the 1.5 ppm signal is the free amine (

). -

Solution: Repurify by Kugelrohr distillation (if stable) or regenerate the Schiff base by adding fresh benzaldehyde and refluxing with a water scavenger (MgSO4 or molecular sieves).

-

-

Problem: The

doublet is overlapping with the ethoxy-

Solution: Run a

-decoupled

-

-

Problem: HPLC peak tailing.

-

Cause: Interaction of the basic imine nitrogen or the phosphonate oxygens with silanols on the column.

-

Solution: Use a high-pH stable C18 column (e.g., XBridge) with an ammonium bicarbonate buffer (pH 8-9), or add 0.1% Triethylamine to the mobile phase to mask silanols.

-

References

-

Kabachnik-Fields Reaction Mechanism: Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews. Link

-

Schiff Base Phosphonates in Asymmetric Synthesis: Genet, J. P., Uziel, J., & Juge, S. (1990). Synthesis of α-aminophosphonic acids by Pd(0) alkylation of diethyl aminomethylphosphonate Schiff bases. Phosphorus, Sulfur, and Silicon.[8][9] Link

-

General Spectral D

-Aminophosphonates: Palacios, F., et al. (2005).[1] Phosphorus-containing heterocycles. Arkivoc. Link -

Compound Specific Data (CAS 50917-73-2): Sigma-Aldrich / Merck Product Specification.[1][2] Link

-

NMR of Organophosphorus Compounds: Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.[1][2]

Sources

- 1. Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2 [sigmaaldrich.com]

- 2. Diethyl [N-(benzylidene)aminomethyl]phosphonate | 50917-73-2 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Kabachnik-Fields Reaction [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

Application Note: A Comprehensive Guide to the Antimicrobial Activity Screening of DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents.[1] α-Aminophosphonates represent a promising class of compounds, largely due to their structural analogy to α-amino acids, which allows them to act as potential enzyme inhibitors or peptide mimics.[2][3] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening of DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE (DNBAMP) for antimicrobial activity. We present a tiered experimental approach, beginning with preliminary qualitative screening and progressing to quantitative potency determination and bactericidal/bacteriostatic differentiation. Each protocol is designed to be a self-validating system, complete with the scientific rationale behind key steps, ensuring both technical accuracy and reproducibility in line with established standards from bodies like the Clinical and Laboratory Standard Institute (CLSI).[4]

Part 1: Compound Profile & Rationale for Screening

1.1. Chemical Identity of the Test Article

-

Compound Name: DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE (DNBAMP)

-

CAS Number: 50917-73-2[5]

-

Molecular Formula: C₁₂H₁₈NO₃P

-

Molecular Weight: 255.25 g/mol

-

IUPAC Name: diethyl {[(E)-phenylmethylidene]amino}methylphosphonate

-

Physical Form: Liquid

1.2. Scientific Rationale for Antimicrobial Screening

DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE belongs to the α-aminophosphonate class of organophosphorus compounds. The core scientific justification for screening this molecule stems from the established and versatile biological activities of this chemical family.[1] α-Aminophosphonates are isosteres (structural analogs) of α-amino acids, the fundamental building blocks of proteins.[2] This structural mimicry is the cornerstone of their therapeutic potential; they can competitively inhibit enzymes involved in crucial metabolic pathways of microorganisms, such as cell wall synthesis or amino acid metabolism, leading to an antimicrobial effect.[3][6] Numerous studies have reported significant antibacterial, antifungal, and antiviral properties across a wide range of α-aminophosphonate derivatives, making DNBAMP a logical and compelling candidate for comprehensive antimicrobial evaluation.[7][8][9]

Part 2: Experimental Design - A Tiered Screening Approach

A phased or tiered approach is the most resource-efficient and logical strategy for evaluating a novel compound.[10] This methodology allows for rapid initial identification of activity, followed by more detailed, quantitative characterization of promising candidates. Our recommended workflow prioritizes high-throughput preliminary screening before committing to more labor-intensive assays.

Caption: Tiered workflow for antimicrobial screening of DNBAMP.

Part 3: Detailed Protocols